Ronidazole-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

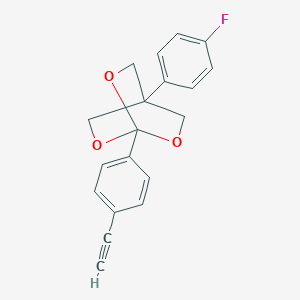

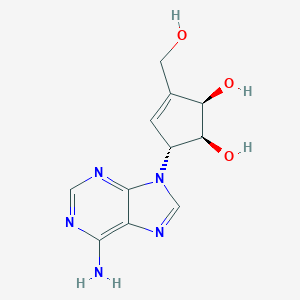

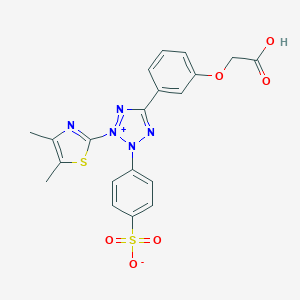

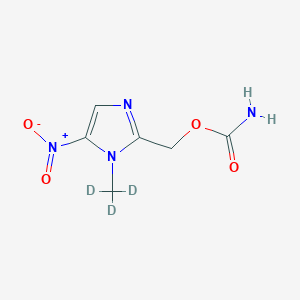

Ronidazole-d3 is the deuterium labeled version of Ronidazole . It is a potent and orally active antiprotozoal and anti-microbial agent . It is used as a veterinary agent against Tritrichomonas foetus in cat models . It can also be used for research in histomoniasis and swine dysentery .

Molecular Structure Analysis

The molecular formula of Ronidazole-d3 is C6H5D3N4O4 . The molecular weight is 203.17 . The SMILES string is [2H]C([2H])([2H])n1c(COC(=O)N)ncc1N+[O-] .Physical And Chemical Properties Analysis

The physical state of Ronidazole-d3 is solid . The molecular weight is 203.17 . The accurate mass is 203.0734 . The flash point is -20.0 .Scientific Research Applications

- Avermectin Residue Determination : Ronidazole-d3 serves as an internal standard in the quantification of avermectins (e.g., ivermectin) in bovine muscle tissue using ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC/MS-MS) .

- Adsorption Studies : Researchers have investigated the adsorption capacity of commercial activated carbons (e.g., Coconut, Wood, Merck, Darco, and Norit) toward ronidazole from water solutions. Understanding its adsorption behavior is crucial for water treatment and environmental remediation .

Veterinary Medicine and Parasitology

Environmental Chemistry

Future Directions

Ronidazole-d3 can be used for research in histomoniasis and swine dysentery . It’s also used as a veterinary agent against Tritrichomonas foetus in cat models . The use of Ronidazole-d3 and other deuterated drugs is an area of ongoing research, particularly due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name |

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRTXSWDXZRRS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583598 |

Source

|

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ronidazole-d3 | |

CAS RN |

1015855-87-4 |

Source

|

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the purpose of using ronidazole-d3 in the context of analyzing ronidazole residues?

A1: Ronidazole-d3 serves as an internal standard in analytical chemistry techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) []. Internal standards are crucial for accurate quantification of target analytes, in this case, ronidazole and its metabolites.

Q2: How does the use of ronidazole-d3 improve the reliability of ronidazole residue detection?

A2: Ronidazole-d3 possesses a nearly identical chemical structure to ronidazole, with the key difference being the replacement of three hydrogen atoms with deuterium isotopes. This isotopic substitution results in a slightly different mass, allowing the mass spectrometer to distinguish between ronidazole and ronidazole-d3 []. Because ronidazole-d3 behaves similarly to ronidazole during sample preparation and analysis, it helps account for potential analyte loss or variations in instrument response, leading to more accurate and reliable quantification of ronidazole residues in the samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.